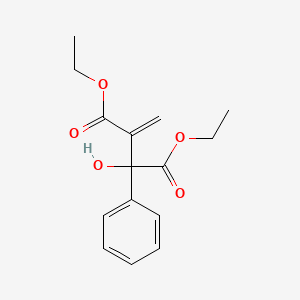
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate typically involves the esterification of a suitable precursor. One common method involves the reaction of diethyl succinate with phenylacetaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 2-oxo-3-methylene-2-phenylsuccinate.
Reduction: Formation of diethyl 2-hydroxy-3-methylene-2-phenylbutanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The methylene group can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-phenylsuccinate: Lacks the hydroxyl and methylene groups, resulting in different reactivity and applications.
Diethyl 2-hydroxy-3-methylsuccinate: Similar structure but with a methyl group instead of a methylene group, leading to different chemical properties
Uniqueness
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with potential therapeutic and industrial uses.
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
diethyl 2-hydroxy-3-methylidene-2-phenylbutanedioate |
InChI |
InChI=1S/C15H18O5/c1-4-19-13(16)11(3)15(18,14(17)20-5-2)12-9-7-6-8-10-12/h6-10,18H,3-5H2,1-2H3 |
InChI Key |
UTNOMQGASMCVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=CC=CC=C1)(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















